4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a 3-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylfuran-2-carboxaldehyde with thiourea and an appropriate amine under acidic or basic conditions to form the triazine ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazine ring or the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazine ring or the furan moiety.
Scientific Research Applications
4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(2-furyl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(3-methylthiophen-2-YL)-1,3,5-triazine-2-thiol
- 4-Amino-6-(3-methylpyridin-2-YL)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(3-methylfuran-2-YL)-1,3,5-triazine-2-thiol is unique due to the presence of the 3-methylfuran moiety, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8N4OS |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-amino-6-(3-methylfuran-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4OS/c1-4-2-3-13-5(4)6-10-7(9)12-8(14)11-6/h2-3H,1H3,(H3,9,10,11,12,14) |
InChI Key |
AXCGNOBNYMJVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
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